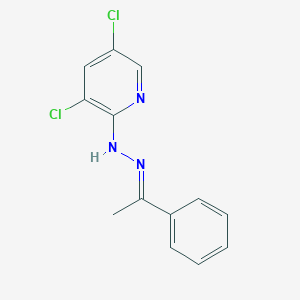
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.15109816 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Research has demonstrated the potential of benzothiazole derivatives, including those similar in structure to N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide, in inhibiting the growth of various cancer cell lines. These compounds exhibit selective antitumor properties, potentially due to their ability to undergo metabolic activation by cancer cells, leading to cytotoxic effects. For example, a study by Kashiyama et al. (1999) explored the antitumor benzothiazoles and their C- and N-oxidation products, uncovering their selective growth inhibitory properties against human cancer cell lines, with particular sensitivity observed in breast cancer cell lines MCF-7 and T-47D. The mechanism behind the selective anticancer activity appears related to the differential uptake and metabolism of these compounds by cancer cells, indicating a targeted approach to cancer treatment (Kashiyama et al., 1999).
Modulation by Cytochrome P450
The role of cytochrome P450 enzymes, especially CYP1A1, in the metabolism and antitumor activity of benzothiazole derivatives, has been highlighted in studies. Chua et al. (2000) found that the selective metabolism of 2-(4-aminophenyl)benzothiazoles, including the generation of inactive metabolites like 6-hydroxy derivatives, underpins their antitumor profile. This suggests that the enzyme's activity may be pivotal for the drug's mechanism of action, possibly involving the activation of these compounds to cytotoxic agents selectively in tumor cells. Such findings underscore the importance of metabolic pathways in the therapeutic efficacy of benzothiazole derivatives in cancer treatment (Chua et al., 2000).
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial properties, with studies indicating their potential against bacterial and fungal infections. Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives, demonstrating significant antibacterial activity against Streptococcus pyogenes. This activity suggests the broader applicability of these compounds beyond oncology, potentially offering new therapeutic avenues for treating microbial diseases (Gupta, 2018).
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,25)10-9-14-5-4-6-16(11-14)19(24)23(3)13-15-7-8-17-18(12-15)22-26-21-17/h4-8,11-12,25H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOSDESGXZVOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=NSN=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)
![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)

